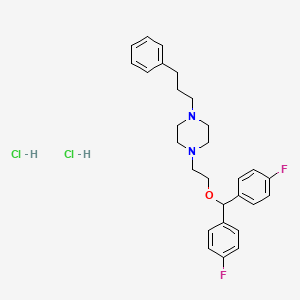

Dihidrocloruro de vanoxerina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

GBR 12909 dihydrochloride has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a reference compound for studying the structure-activity relationships of dopamine transporter inhibitors.

Biology: In biology, it is used to study the role of dopamine in various physiological processes, including neurotransmission and behavior.

Medicine: In medicine, it is used to investigate the potential therapeutic effects of dopamine transporter inhibitors in the treatment of neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).

Mecanismo De Acción

GBR 12909 dihydrochloride exerts its effects by inhibiting the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. The compound binds to the DAT with high affinity, blocking the transporter’s function and thereby enhancing dopaminergic signaling. This mechanism is similar to that of cocaine, but GBR 12909 dihydrochloride has a longer duration of action and fewer negative behavioral effects .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

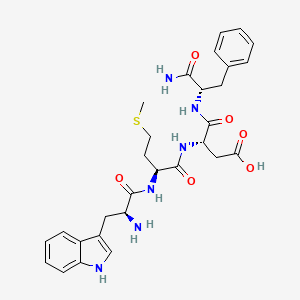

Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .

Cellular Effects

In human hepatocellular carcinoma cells, vanoxerine dihydrochloride treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .

Molecular Mechanism

Vanoxerine dihydrochloride exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanoxerine dihydrochloride have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of vanoxerine dihydrochloride on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of vanoxerine dihydrochloride have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, vanoxerine dihydrochloride injection for 21 days produced significant anti-tumor activity .

Metabolic Pathways

As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .

Transport and Distribution

Vanoxerine dihydrochloride is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .

Métodos De Preparación

The synthesis of GBR 12909 dihydrochloride involves several steps:

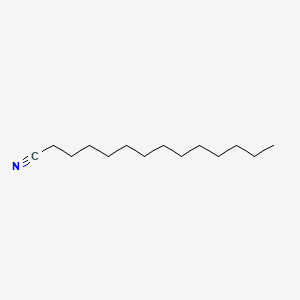

Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.

Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

GBR 12909 dihydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the phenylpropyl group, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of GBR 12909 dihydrochloride.

Comparación Con Compuestos Similares

GBR 12909 dihydrochloride is unique among dopamine transporter inhibitors due to its high selectivity and long duration of action. Similar compounds include:

Vanoxerine (GBR 12909): Vanoxerine is a competitive, potent, and highly selective dopamine reuptake inhibitor with similar properties to GBR 12909 dihydrochloride.

GBR 12909 dihydrochloride stands out due to its high affinity for the dopamine transporter and its ability to produce long-lasting effects with fewer negative behavioral consequences.

Propiedades

IUPAC Name |

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBSKSYCRFWIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042570 | |

| Record name | Vanoxerine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67469-78-7 | |

| Record name | Vanoxerine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanoxerine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANOXERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

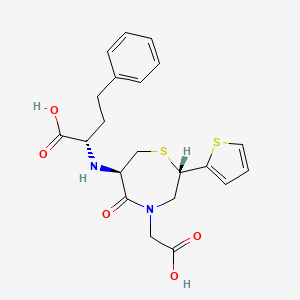

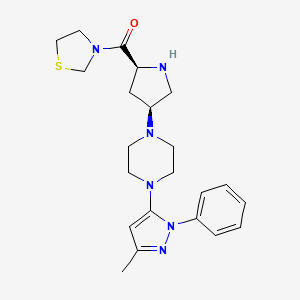

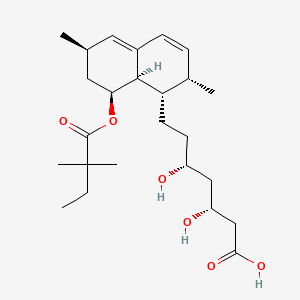

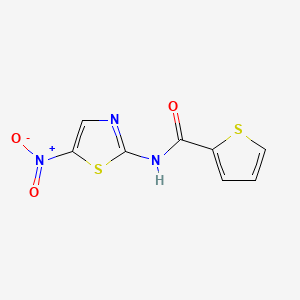

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.